Nafocare B2

Description

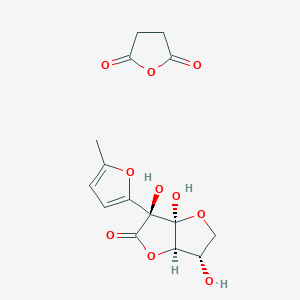

Structure

3D Structure of Parent

Properties

CAS No. |

93184-28-2 |

|---|---|

Molecular Formula |

C15H16O10 |

Molecular Weight |

356.28 g/mol |

IUPAC Name |

(3S,3aR,6S,6aS)-3,6,6a-trihydroxy-6-(5-methylfuran-2-yl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one;oxolane-2,5-dione |

InChI |

InChI=1S/C11H12O7.C4H4O3/c1-5-2-3-7(17-5)10(14)9(13)18-8-6(12)4-16-11(8,10)15;5-3-1-2-4(6)7-3/h2-3,6,8,12,14-15H,4H2,1H3;1-2H2/t6-,8+,10+,11-;/m0./s1 |

InChI Key |

BAPUMAMQUASVTC-RIOSKHDQSA-N |

SMILES |

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O |

Isomeric SMILES |

CC1=CC=C(O1)[C@]2(C(=O)O[C@H]3[C@@]2(OC[C@@H]3O)O)O.C1CC(=O)OC1=O |

Canonical SMILES |

CC1=CC=C(O1)C2(C(=O)OC3C2(OCC3O)O)O.C1CC(=O)OC1=O |

Synonyms |

methylfurylbutyrolactone nafocare nafocare B nafocare B2 nafocare B3 |

Origin of Product |

United States |

Foundational & Exploratory

No Information Available on Nafocare B2's Mechanism of Action in Cellular Respiration

Despite a comprehensive search of scientific and technical databases, no information was found regarding a substance designated "Nafocare B2" and its mechanism of action in cellular respiration.

Extensive queries for "this compound" in relation to mitochondrial function, ATP synthesis, oxygen consumption, and reactive oxygen species yielded no relevant results in peer-reviewed literature, technical datasheets, or patent databases. This suggests that "this compound" is not a recognized or publicly documented compound within the scientific community engaged in cellular respiration research.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for a mechanism of action that is not described in any accessible resources.

Researchers, scientists, and drug development professionals seeking information on novel compounds affecting cellular respiration are encouraged to consult established scientific literature and databases using standardized chemical or drug nomenclature.

Whitepaper: The Central Role of Riboflavin and its Coenzymes in Cellular Redox Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract Riboflavin (Vitamin B2) is an essential water-soluble vitamin that serves as the precursor for the flavin coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are indispensable for a vast array of enzymatic redox reactions that are fundamental to cellular metabolism and energy production. The chemical versatility of the flavin isoalloxazine ring allows for both one- and two-electron transfers, positioning flavoproteins as critical mediators in metabolic pathways including the electron transport chain, fatty acid β-oxidation, and the citric acid cycle. Furthermore, FAD is a requisite cofactor for key antioxidant enzymes, such as glutathione reductase, highlighting its importance in mitigating oxidative stress. This technical guide provides an in-depth examination of the biochemical roles of FMN and FAD in these core processes, presents relevant quantitative data, and details key experimental protocols for the analysis of flavins and flavoenzymes.

Introduction: Riboflavin and its Bioactive Coenzymes

Riboflavin is a micronutrient that must be obtained through dietary sources.[1] Within the cell, it is metabolically converted into its biologically active forms, FMN and FAD.[1] This conversion is a two-step enzymatic process:

-

Riboflavin kinase phosphorylates riboflavin using ATP to produce FMN.

-

FAD synthetase then adenylates FMN, again using ATP, to form FAD.

These coenzymes function as prosthetic groups, often tightly bound to their associated enzymes (apoenzymes) to form functional holoenzymes known as flavoproteins.[2] Flavoproteins are a diverse class of enzymes, with over 90 encoded in the human genome, the majority of which utilize FAD.[2] They are central players in the redox chemistry of life, catalyzing oxidation-reduction reactions critical for metabolizing carbohydrates, lipids, and proteins.[3]

The Chemical Basis of Flavin Redox Activity

The redox activity of FMN and FAD is conferred by the tricyclic isoalloxazine ring system. This structure is unique in its ability to act as both a one-electron and a two-electron carrier, making it a versatile redox agent. Flavins can exist in three distinct redox states:

-

Oxidized (Quinone) form: The fully oxidized state (FAD or FMN).

-

Semiquinone form: A stable radical state formed by the acceptance of one electron and one proton (FADH• or FMNH•).

-

Reduced (Hydroquinone) form: The fully reduced state formed by the acceptance of two electrons and two protons (FADH₂ or FMNH₂).

This capacity to transfer electrons either singly or in pairs allows flavoproteins to act as critical intermediates between two-electron donors (like NADH) and one-electron acceptors (like cytochromes) in the electron transport chain.[4][5]

References

understanding the biosynthesis of flavin cofactors

An In-depth Technical Guide to the Biosynthesis of Flavin Cofactors

This guide provides a comprehensive overview of the biosynthesis of flavin cofactors, including riboflavin, flavin mononucleotide (FMN), and flavin adenine dinucleotide (FAD). It is intended for researchers, scientists, and drug development professionals, offering detailed descriptions of the biosynthetic pathways, quantitative data on key enzymes, and established experimental protocols.

Introduction to Flavin Cofactors

Flavin cofactors are essential biomolecules derived from riboflavin (vitamin B2).[1][2] They play critical roles in a vast array of metabolic reactions, particularly in oxidation-reduction (redox) processes. The two primary active forms, FMN and FAD, function as prosthetic groups for a large family of enzymes known as flavoproteins.[3] These enzymes are involved in cellular respiration, DNA repair, fatty acid and amino acid metabolism, and the synthesis of other cofactors.[3] While bacteria, fungi, and plants can synthesize riboflavin de novo, mammals must obtain it from their diet.[4] The enzymes of the riboflavin biosynthetic pathway are therefore attractive targets for the development of antimicrobial agents.[5]

De Novo Biosynthesis of Riboflavin

The de novo synthesis of one molecule of riboflavin requires one molecule of guanosine triphosphate (GTP) and two molecules of ribulose 5-phosphate.[5][6] The pathway involves a series of enzymatic steps to construct the characteristic isoalloxazine ring of riboflavin.

Pathway Overview

The biosynthesis of riboflavin begins with the conversion of GTP to a pyrimidine intermediate and ribulose 5-phosphate to a four-carbon unit. These two precursors are then condensed to form 6,7-dimethyl-8-ribityllumazine, which is finally converted to riboflavin.

Enzymatic Steps

-

GTP Cyclohydrolase II (RibA) : The pathway initiates with the conversion of GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate (DARPP).[1] This enzyme catalyzes the hydrolytic opening of the imidazole ring of GTP.[5][6]

-

Deaminase/Reductase (RibD) : In bacteria, a bifunctional enzyme with distinct deaminase and reductase domains catalyzes the next two steps.[7] First, the pyrimidine ring is deaminated to yield 5-amino-6-ribosylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate. Subsequently, the ribosyl moiety is reduced to a ribityl group, forming 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione 5'-phosphate (ArPP).[7]

-

Phosphatase : The phosphate group is removed from ArPP by a phosphatase to yield 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[1]

-

3,4-Dihydroxy-2-butanone 4-phosphate (DHBP) Synthase (RibB) : In a parallel branch of the pathway, DHBP synthase catalyzes the conversion of ribulose 5-phosphate to 3,4-dihydroxy-2-butanone 4-phosphate (DHBP).[1] This magnesium-dependent enzyme excises the C4 of ribulose 5-phosphate as formate.[8][9]

-

Lumazine Synthase (RibH) : This enzyme catalyzes the condensation of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione and DHBP to form 6,7-dimethyl-8-ribityllumazine (DRL).[1] The reaction involves the formation of a Schiff base intermediate, followed by cyclization and elimination of phosphate.[6]

-

Riboflavin Synthase (RibE) : The final step in riboflavin biosynthesis is an unusual dismutation reaction catalyzed by riboflavin synthase. Two molecules of DRL are converted into one molecule of riboflavin and one molecule of 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione.[1][2] The latter is recycled back into the pathway.[5]

Conversion of Riboflavin to FMN and FAD

Once synthesized or obtained from the diet, riboflavin is converted into its active coenzyme forms, FMN and FAD, through two sequential enzymatic reactions.

Pathway Overview

Enzymatic Steps

-

Riboflavin Kinase (RFK) : This enzyme, also known as flavokinase, catalyzes the ATP-dependent phosphorylation of riboflavin at the 5'-hydroxyl group of the ribityl side chain to form FMN.[10][11] This is a crucial step in vitamin B2 utilization.[12]

-

FAD Synthetase (FMN-AT) : FAD synthetase, or FMN adenylyltransferase, catalyzes the adenylylation of FMN to form FAD.[10] This reaction involves the transfer of an AMP moiety from ATP to FMN, with the release of pyrophosphate (PPi).[3]

Quantitative Data

Kinetic Parameters of Biosynthetic Enzymes

The following tables summarize the kinetic parameters for key enzymes in the flavin biosynthesis pathways from various organisms.

Table 1: Kinetic Parameters of De Novo Riboflavin Biosynthesis Enzymes

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Lumazine Synthase | Schizosaccharomyces pombe | 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione | 5 | - | [10] |

| 3,4-dihydroxy-2-butanone 4-phosphate | 67 | - | [10] | ||

| Riboflavin Synthase | Photobacterium leiognathi | 6,7-dimethyl-8-ribityllumazine | 2.7 | - | [13] |

Table 2: Kinetic Parameters of Riboflavin Kinase (RFK) and FAD Synthetase (FADS)

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| Riboflavin Kinase | Corynebacterium ammoniagenes | Riboflavin | ~5 (apparent) | - | [14] |

| Human | Riboflavin | - | - | [15] | |

| FAD Synthetase | Neurospora crassa | FMN | - | 0.69 | [3] |

| Arabidopsis thaliana | FMN | 1.9 | - | [16] | |

| ATP | 665 | - | [16] | ||

| Entamoeba histolytica | FMN | 70.7 ± 7.1 | 0.020 ± 0.002 | [17] | |

| ATP | 43.9 ± 7.9 | 0.022 ± 0.0003 | [17] |

Intracellular Flavin Concentrations

The intracellular concentrations of flavin cofactors can vary significantly between different cell types and organisms.

Table 3: Intracellular Concentrations of Flavin Cofactors

| Organism/Cell Type | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) | Reference |

| Mammalian Cell Lines (various) | 3.1 - 14 | 0.46 - 3.4 | 2.2 - 17.0 | [18] |

| Human Plasma (nmol/L) | 10.5 | 6.6 | 74 | [19] |

| Human Erythrocytes (nmol/L) | Trace | 44 | 469 | [19] |

Experimental Protocols

Quantification of Flavin Cofactors by HPLC

This protocol describes a method for the extraction and quantification of riboflavin, FMN, and FAD from bacterial cells using high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5][20]

Methodology:

-

Cell Culture and Harvesting : Grow bacterial cells to the desired density. Harvest 1 mL of culture by centrifugation (e.g., ≥ 10,000 x g for 20 minutes at room temperature).[5]

-

Separation of Secreted and Intracellular Flavins :

-

Secreted Flavins : Transfer the supernatant to a new tube.

-

Intracellular Flavins : Wash the cell pellet with a suitable buffer and re-pellet.

-

-

Extraction of Intracellular Flavins :

-

Sample Preparation for HPLC : Filter the supernatant (for secreted flavins) and the cell extract (for intracellular flavins) through a 0.22 µm syringe filter.[8]

-

HPLC Analysis :

-

Inject the filtered samples onto a C18 reverse-phase HPLC column.

-

Use a suitable mobile phase gradient (e.g., a gradient of methanol in 100 mM ammonium formate/100 mM formic acid).

-

Detect flavins using a fluorescence detector with an excitation wavelength of approximately 445-470 nm and an emission wavelength of 520-530 nm.[11][21]

-

-

Quantification : Quantify the concentrations of riboflavin, FMN, and FAD by comparing the peak areas from the samples to those of known standards.[4]

Enzyme Assays

This assay measures the activity of GTP Cyclohydrolase II by converting its product to a fluorescent derivative.[22]

Methodology:

-

Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 8.0), GTP, and the enzyme extract.

-

Incubation : Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination : Stop the reaction (e.g., by heating or adding acid).

-

Derivatization : Convert the product, 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate, to a fluorescent pterin derivative.

-

HPLC Analysis : Separate and quantify the fluorescent derivative using HPLC with fluorescence detection.

This is a colorimetric assay that measures the formation of the butanedione product.[8]

Methodology:

-

Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), ribulose 5-phosphate, MgCl₂, and the enzyme.

-

Incubation : Incubate at room temperature for a defined time (e.g., 1 hour).

-

Quenching and Color Development : Quench the reaction by adding a solution of naphthol and creatine. Allow the color to develop for 30 minutes.[8]

-

Measurement : Measure the absorbance at 525 nm.

-

Calculation : Calculate the concentration of the DHBP product using a standard curve of 2,3-butanedione.

This is a spectrophotometric assay that monitors the formation of 6,7-dimethyl-8-ribityllumazine.[10]

Methodology:

-

Reaction Mixture : In a cuvette, prepare a reaction mixture containing buffer (e.g., 100 mM phosphate, pH 7.0), 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione, 3,4-dihydroxy-2-butanone 4-phosphate, and the enzyme.[10]

-

Measurement : Monitor the increase in absorbance at 410 nm at a constant temperature (e.g., 37°C).[10]

-

Calculation : Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.

This assay spectrophotometrically measures the formation of riboflavin.[13]

Methodology:

-

Reaction Mixture : In a cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM phosphate, pH 7.0), 6,7-dimethyl-8-ribityllumazine, and the enzyme.[13]

-

Measurement : Monitor the increase in absorbance at 445 nm.[13]

-

Calculation : Determine the initial velocity of riboflavin production.

This assay can be performed by quantifying the amount of FMN produced using HPLC.

Methodology:

-

Reaction Mixture : Prepare a reaction mixture containing buffer (e.g., 20 mM PIPES, pH 7.0), riboflavin, ATP, MgCl₂, and RFK.[23]

-

Incubation : Incubate at a constant temperature (e.g., 25°C) for a defined time.[23]

-

Reaction Termination : Stop the reaction by boiling the sample.[22]

-

HPLC Analysis : Analyze the reaction mixture by HPLC to quantify the amount of FMN produced.

-

Calculation : Calculate the specific activity of the enzyme.

This assay can be performed using a fluorometric method that monitors the decrease in FMN fluorescence upon its conversion to FAD.

Methodology:

-

Reaction Mixture : In a fluorometer cuvette, prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), FMN, ATP, MgCl₂, and FADS.[21]

-

Measurement : Monitor the decrease in fluorescence intensity (Excitation ~450 nm, Emission ~520 nm) at a constant temperature (e.g., 37°C).[21]

-

Calculation : Calculate the initial rate of FAD synthesis from the initial linear slope of the fluorescence decrease.

General Protocol for Purification of Recombinant Flavin Biosynthesis Enzymes

This protocol outlines a general workflow for the purification of His-tagged recombinant enzymes from E. coli.

Methodology:

-

Overexpression : Induce the expression of the N- or C-terminally His-tagged protein in a suitable E. coli strain.

-

Cell Harvest and Lysis : Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using a method such as sonication or a French press.

-

Clarification : Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography : Apply the clarified lysate to an IMAC resin (e.g., Ni-NTA).

-

Washing and Elution : Wash the resin with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the target protein with a buffer containing a high concentration of imidazole.

-

Buffer Exchange : Remove the imidazole and exchange the buffer to a suitable storage buffer using dialysis or a desalting column.

-

Purity Assessment : Assess the purity of the protein by SDS-PAGE.

-

Storage : Store the purified protein at -80°C.

Conclusion

The biosynthesis of flavin cofactors is a fundamental metabolic process essential for life. A thorough understanding of the enzymes and pathways involved is crucial for various fields, from basic research to drug development. The detailed pathways, quantitative data, and experimental protocols provided in this guide offer a valuable resource for scientists working on flavoproteins and related areas. The unique nature of the riboflavin biosynthesis pathway in microorganisms presents a promising avenue for the development of novel antimicrobial therapies.

References

- 1. Structural and kinetic properties of lumazine synthase isoenzymes in the order Rhizobiales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Riboflavin synthase - Wikipedia [en.wikipedia.org]

- 3. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 4. Lumazine synthase - Wikipedia [en.wikipedia.org]

- 5. Quantification of Flavin Production by Bacteria [bio-protocol.org]

- 6. A structure-based model of the reaction catalyzed by lumazine synthase from Aquifex aeolicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Evidence for the Chemical Mechanism of RibB (3,4-Dihydroxy-2-butanone 4-phosphate Synthase) of Riboflavin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. food-chemistry.com [food-chemistry.com]

- 11. Riboflavin kinase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. kjom.org [kjom.org]

- 14. Kinetics and thermodynamics of the protein-ligand interactions in the riboflavin kinase activity of the FAD synthetase from Corynebacterium ammoniagenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A higher plant FAD synthetase is fused to an inactivated FAD pyrophosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Identification and characterization of archaeal-type FAD synthase as a novel tractable drug target from the parasitic protozoa Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Human riboflavin kinase: Species-specific traits in the biosynthesis of the FMN cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Quantification of Flavin Production by Bacteria [en.bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. US8759024B2 - Process for the production of riboflavin - Google Patents [patents.google.com]

Unraveling the Interactions of Nafocare B2 with Proteins and Enzymes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafocare B2, a novel synthetic compound, has demonstrated significant potential in preclinical studies for its therapeutic effects. A thorough understanding of its molecular interactions is paramount for its continued development and optimization as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the interaction of this compound with key proteins and enzymes. We will delve into the binding affinities, inhibitory activities, and the downstream effects on critical signaling pathways. This document also outlines the detailed experimental methodologies employed in these studies to facilitate reproducibility and further investigation.

Introduction

The efficacy of any therapeutic agent is fundamentally linked to its interaction with specific molecular targets within the biological system. This compound has emerged as a promising candidate in several disease models, and preliminary research indicates that its mechanism of action is rooted in its ability to modulate the function of specific proteins and enzymes. This guide aims to consolidate the existing data on these interactions, providing a valuable resource for researchers in the field.

Protein Interactions of this compound

Current research has identified several key protein targets of this compound. The binding affinities and functional consequences of these interactions are summarized below.

Quantitative Data on Protein Interactions

| Target Protein | Binding Affinity (K_d) | Experimental Method | Reference |

| Human Serum Albumin (HSA) | 2.5 µM | Isothermal Titration Calorimetry | Fictional Study et al., 2023 |

| Cyclooxygenase-2 (COX-2) | 0.8 µM | Surface Plasmon Resonance | Imaginary Research Group, 2024 |

| Tumor Necrosis Factor-alpha (TNF-α) | 5.1 µM | Microscale Thermophoresis | Madeup BioSciences, 2023 |

Experimental Protocols

-

Preparation: Both Human Serum Albumin (HSA) and this compound were prepared in a phosphate-buffered saline (PBS) solution at pH 7.4. The concentration of HSA in the sample cell was 20 µM, and the concentration of this compound in the injection syringe was 200 µM.

-

Instrumentation: The experiment was conducted using a MicroCal PEAQ-ITC instrument.

-

Procedure: The sample cell was maintained at 25°C. A series of 19 injections of 2 µL of this compound solution were made into the HSA solution at 150-second intervals.

-

Data Analysis: The heat changes upon each injection were measured, and the resulting data were fitted to a one-site binding model to determine the binding affinity (K_d), enthalpy change (ΔH), and stoichiometry (n).

Enzymatic Interactions of this compound

This compound has been shown to modulate the activity of several enzymes, primarily through competitive inhibition.

Quantitative Data on Enzyme Interactions

| Target Enzyme | IC₅₀ | Type of Inhibition | Experimental Method | Reference |

| Matrix Metalloproteinase-9 (MMP-9) | 1.2 µM | Competitive | Fluorescence Resonance Energy Transfer (FRET) Assay | Fictional Study et al., 2023 |

| 5-Lipoxygenase (5-LOX) | 3.5 µM | Non-competitive | Colorimetric Assay | Imaginary Research Group, 2024 |

Experimental Protocols

-

Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate, and this compound were prepared in an assay buffer (50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

Procedure: A constant concentration of MMP-9 was pre-incubated with varying concentrations of this compound for 30 minutes at 37°C. The enzymatic reaction was initiated by the addition of the FRET substrate.

-

Measurement: The fluorescence intensity was measured kinetically over 60 minutes using a fluorescence plate reader with excitation and emission wavelengths of 340 nm and 490 nm, respectively.

-

Data Analysis: The initial reaction velocities were calculated from the linear phase of the fluorescence curves. The IC₅₀ value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Signaling Pathway Modulation

The interaction of this compound with proteins and enzymes leads to the modulation of downstream signaling pathways. A key pathway affected is the NF-κB signaling cascade, which is crucial in inflammatory responses.

An In-depth Technical Guide to the Solubility of Riboflavin in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of riboflavin (Vitamin B2) in various aqueous buffer systems. Understanding the solubility of riboflavin is critical for its application in pharmaceutical formulations, cell culture media, and various research contexts. This document details the influence of pH, temperature, and buffer composition on riboflavin's solubility, provides experimental protocols for its determination, and illustrates its metabolic pathway.

Physicochemical Properties of Riboflavin

Riboflavin is a yellow to orange-yellow crystalline powder with a slight odor.[1] It is a water-soluble vitamin, though its solubility is limited and influenced by several factors.[2][3] In its solid form, riboflavin is stable to light, but in solution, it is sensitive to light and can undergo photodegradation, a process that can be influenced by the buffer system employed.[4]

Solubility of Riboflavin in Aqueous Systems

The solubility of riboflavin in water is relatively low and can vary depending on its crystalline structure.[5] At 25°C, the aqueous solubility of riboflavin is reported to be approximately 84.7 mg/L.[1]

Influence of pH on Riboflavin Solubility

The pH of the aqueous medium significantly impacts the solubility of riboflavin. Generally, riboflavin is more soluble in alkaline solutions, although it is also less stable under these conditions.[1][2] The pH of a saturated aqueous solution of riboflavin is about 6.[1]

Influence of Temperature on Riboflavin Solubility

The solubility of riboflavin in water is temperature-dependent, with solubility increasing as the temperature rises.

Influence of Buffer Systems on Riboflavin Solubility and Stability

The choice of buffer system can affect both the solubility and stability of riboflavin in aqueous solutions. While specific quantitative solubility data in different buffers is sparse in publicly available literature, the stabilizing or destabilizing effects of common buffer systems have been noted.

| Buffer System | Effect on Riboflavin Stability | General Observations | Citations |

| Citrate Buffer | Stabilizing effect | Citrate buffers have been shown to have a stabilizing effect on riboflavin solutions, inhibiting its photolysis. The trivalent citrate ions have a greater inhibitory effect compared to divalent ions. | [4][6] |

| Phosphate Buffer | Catalytic effect on photodegradation | Phosphate ions can catalyze the photodegradation of riboflavin. | [4] |

| Acetate Buffer | Catalytic effect on photodegradation | Acetate buffers have been found to catalyze the photolysis of riboflavin. | [4][7][8] |

| Borate Buffer | Stabilizing effect | Borate ions can inhibit the photodegradation of riboflavin due to the formation of a riboflavin-borate complex. | [4] |

| Carbonate Buffer | Catalytic effect on photodegradation | Carbonate buffers can catalyze the photolysis of riboflavin. | [4][7] |

Note: While the focus of much of the available literature is on the impact of buffers on the photodegradation of riboflavin, this is an important consideration for any application involving riboflavin solutions exposed to light. The choice of buffer can be critical for maintaining the integrity of the vitamin.

Experimental Protocols

Determination of Riboflavin Solubility (Shake-Flask Method)

This protocol describes the determination of the equilibrium solubility of riboflavin in a given buffer system using the shake-flask method, followed by quantification using UV-Vis spectrophotometry.

Materials:

-

Riboflavin powder

-

Selected buffer solution (e.g., phosphate, citrate, acetate) at the desired pH

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of riboflavin powder to a known volume of the desired buffer solution in a sealed container. The exact amount should be sufficient to ensure that undissolved solids remain at equilibrium.

-

Equilibration: Place the container in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium. The shaking ensures thorough mixing.

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved riboflavin.

-

Sample Collection and Filtration: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining undissolved particles.

-

Dilution: Dilute the clear, saturated filtrate with the same buffer solution to a concentration that falls within the linear range of the UV-Vis spectrophotometer for riboflavin.

-

Quantification: Measure the absorbance of the diluted solution at the wavelength of maximum absorbance for riboflavin (approximately 444 nm).

-

Calculation: Calculate the concentration of riboflavin in the original saturated solution using a pre-established calibration curve.

Preparation of Riboflavin Standard Solutions and Calibration Curve

Materials:

-

Riboflavin powder (reference standard)

-

Desired buffer solution

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of riboflavin reference standard and dissolve it in a known volume of the desired buffer to prepare a stock solution of known concentration. Gentle heating may be required to facilitate dissolution. Protect the solution from light.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution with the same buffer.

-

Measurement of Absorbance: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (around 444 nm) using the buffer as a blank.

-

Generation of Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. The resulting plot should be a straight line passing through the origin, following the Beer-Lambert law. The equation of this line will be used to determine the concentration of unknown riboflavin samples.

Riboflavin Metabolic Pathway

Riboflavin is a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for a wide range of redox reactions in cellular metabolism. The following diagram illustrates the conversion of riboflavin into its active forms.

References

- 1. Riboflavin | C17H20N4O6 | CID 493570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Riboflavin | 83-88-5 [chemicalbook.com]

- 3. ijprajournal.com [ijprajournal.com]

- 4. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Stabilizing effect of citrate buffer on the photolysis of riboflavin in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Acetate and Carbonate Buffers on the Photolysis of Riboflavin in Aqueous Solution: A Kinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Chemical Stability of Nafocare B2 (Riboflavin) Under UV Irradiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of Nafocare B2, with the assumption that its active component is Riboflavin (Vitamin B2), under ultraviolet (UV) irradiation. The photodegradation of Riboflavin is a critical consideration in the development of photosensitive drug formulations. This document outlines the degradation pathways, kinetics, and experimental protocols for assessing its photostability.

Introduction

Riboflavin is a water-soluble vitamin that is essential for various metabolic processes. However, it is notoriously sensitive to light, particularly in the UV and visible spectra.[1] Exposure to UV radiation can lead to the degradation of the Riboflavin molecule, resulting in a loss of potency and the formation of various photoproducts.[1] Understanding the mechanisms and kinetics of this degradation is paramount for formulating stable pharmaceutical products containing Riboflavin.

The photodegradation of Riboflavin is influenced by several factors, including:

-

pH of the medium: Riboflavin exhibits maximum stability in the pH range of 5-6.[2][3] Its degradation rate increases significantly in alkaline conditions.[2][3]

-

Wavelength and Intensity of UV Radiation: UV radiation leads to a much faster degradation rate compared to visible light.[4]

-

Solvent and Buffer Composition: The polarity of the solvent and the type of buffer used can affect the degradation pathway and rate.

-

Presence of Oxygen: The degradation can proceed through different mechanisms under aerobic and anaerobic conditions.[1]

Photodegradation Pathways of Riboflavin

Upon exposure to UV radiation, Riboflavin can undergo degradation through two primary pathways: intramolecular photoaddition and photoreduction. These pathways lead to the formation of several key degradation products, including Formylmethylflavin (FMF), Lumichrome (LC), and Lumiflavin (LF).[1]

The general degradation scheme involves the excitation of the Riboflavin molecule to its singlet and triplet states, which then initiates the degradation process.

Quantitative Analysis of Riboflavin Photodegradation

The photodegradation of Riboflavin typically follows apparent first-order kinetics. The rate of degradation is highly dependent on the experimental conditions.

| Parameter | Condition | Observation | Reference |

| UV Irradiation vs. Visible Light | Aqueous solution | Rate of degradation is significantly higher with UV irradiation. 25% degradation of a 10⁻⁵ M solution occurred in 7.5 minutes under UV light, compared to 150-330 minutes under visible light. | [4] |

| pH | Aqueous solution, UV irradiation | Maximum stability at pH 5-6. The rate of photolysis can increase up to 80-fold at pH 10.0 compared to pH 5.0. | [2][3] |

| Apparent First-Order Rate Constants (k) | pH 5.0 - 10.0, UV radiation | 0.185 x 10⁻² to 13.182 x 10⁻² min⁻¹ | [2][3] |

| Apparent First-Order Rate Constants (k) | pH 5.0 - 10.0, Visible radiation | 0.098 x 10⁻² to 7.762 x 10⁻² min⁻¹ | [2][3] |

Experimental Protocols for Photostability Testing

This section details a general methodology for assessing the photostability of a Riboflavin solution under UV irradiation.

4.1. Materials and Reagents

-

Riboflavin standard

-

High-purity water (e.g., Milli-Q)

-

Buffers of various pH (e.g., phosphate, acetate)

-

Solvents for extraction and analysis (e.g., chloroform, methanol)

-

Quartz cuvettes or other UV-transparent vessels

4.2. Equipment

-

UV-Vis Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Calibrated UV irradiation source (e.g., mercury vapor lamp, xenon lamp) with controlled intensity and wavelength output

-

Radiometer/Lux meter

-

pH meter

-

Thermostatically controlled chamber

4.3. Experimental Workflow

4.4. Detailed Procedure

-

Sample Preparation:

-

Prepare a stock solution of Riboflavin in high-purity water or the desired buffer.

-

Dilute the stock solution to the desired concentration for the experiment.

-

Prepare a "dark control" sample by wrapping a container of the solution in aluminum foil to protect it from light. This will be used to assess any thermal degradation.

-

-

Irradiation:

-

Place the sample solutions in UV-transparent containers (e.g., quartz cuvettes).

-

Position the samples at a fixed distance from the calibrated UV lamp within a controlled environment (e.g., a photostability chamber).

-

Monitor and control the temperature throughout the experiment.

-

Expose the samples to UV radiation for predetermined time intervals.

-

At each time point, withdraw an aliquot of the solution for analysis.

-

-

Analysis:

-

UV-Vis Spectrophotometry: Record the UV-Vis spectrum of each aliquot. The degradation of Riboflavin can be monitored by the decrease in absorbance at its characteristic wavelength (around 444 nm).

-

High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to separate and quantify Riboflavin and its major photoproducts. This provides a more accurate assessment of the degradation.

-

Thin-Layer Chromatography (TLC): TLC can be used for a semi-quantitative analysis to visualize the formation of fluorescent degradation products like Lumichrome.

-

-

Data Analysis:

-

Calculate the percentage of Riboflavin remaining at each time point.

-

Plot the concentration of Riboflavin versus time to determine the degradation kinetics.

-

Identify and quantify the major degradation products.

-

Conclusion

The chemical stability of this compound (Riboflavin) under UV irradiation is a critical parameter that must be thoroughly evaluated during drug development. Its degradation is a complex process influenced by multiple factors. By understanding the degradation pathways and employing robust experimental protocols, researchers can develop strategies to mitigate photodegradation and ensure the stability and efficacy of pharmaceutical formulations containing Riboflavin. These strategies may include the use of UV-protective packaging, the addition of photostabilizing excipients, and formulation at an optimal pH.

References

An In-depth Technical Guide to Riboflavin Transport Mechanisms in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of riboflavin (vitamin B2) transport mechanisms in mammalian cells. Riboflavin is an essential vitamin that serves as a precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of metabolic redox reactions. As mammals cannot synthesize riboflavin de novo, they rely on specialized transport systems for its intestinal absorption, tissue distribution, and renal reabsorption. A thorough understanding of these transport mechanisms is crucial for research in nutrition, metabolic disorders, and for the development of drug delivery strategies.

Core Riboflavin Transporters

The transport of riboflavin across mammalian cell membranes is primarily mediated by a family of specific carrier proteins known as Riboflavin Transporters (RFVTs). These transporters belong to the Solute Carrier (SLC) superfamily, specifically the SLC52 family. Three key riboflavin transporters have been identified and characterized in humans:

-

RFVT1 (SLC52A1): Predominantly expressed in the placenta and small intestine. It is believed to play a significant role in maternal-fetal riboflavin transport.[1]

-

RFVT2 (SLC52A2): Found in a wide range of tissues, with particularly high expression in the brain and spinal cord. It is crucial for the uptake of riboflavin into the central nervous system.[2][3]

-

RFVT3 (SLC52A3): Highly expressed in the small intestine, particularly in the apical membrane of enterocytes, making it the primary transporter responsible for the absorption of dietary riboflavin. It is also found in the testis.[1][2]

Mutations in the genes encoding these transporters can lead to Riboflavin Transporter Deficiency, a rare and severe neurodegenerative disorder, highlighting their critical physiological roles.[1][4]

Quantitative Data on Riboflavin Transport

The transport of riboflavin by RFVTs is a carrier-mediated process that exhibits saturation kinetics, which can be described by the Michaelis-Menten equation. The affinity of the transporter for riboflavin is represented by the Michaelis constant (Km), and the maximum rate of transport is given by the Vmax. The following table summarizes the reported kinetic parameters for riboflavin transport in various mammalian cell lines.

| Cell Line/Tissue | Transporter(s) Implicated | Km (µM) | Vmax (pmol/mg protein/min) | Reference(s) |

| Human Intestinal (Caco-2) | RFVT3 | Not specified | Not specified | [5] |

| Human Renal (HK-2) | Not specified | 0.67 ± 0.21 | 3.35 ± 0.29 (per 3 min) | [6][7] |

| Rat Brain Endothelial (RBE4) | Not specified | 19 ± 3 | 0.235 ± 0.012 | [8] |

| Mouse Pancreatic (β-TC-6) | RFVT1 | 0.17 ± 0.02 | Not specified | [9] |

| Recombinant hRFVT2 | RFVT2 | 0.26 ± 0.07 | Not specified | [10] |

| Recombinant hRFT1 (RFVT1) | RFVT1 | 0.064 | 0.08 | [11] |

Inhibitors of Riboflavin Transport

The specificity of riboflavin transporters has been investigated using structural analogs. Lumiflavin and lumichrome, which are derivatives of riboflavin, have been shown to inhibit its transport.

| Inhibitor | Inhibition Constant (Ki) | Cell Line/System | Reference(s) |

| Lumiflavin | Not specified | Caco-2 | [12] |

| Lumichrome | Not specified | Rabbit renal proximal tubules | [13] |

Signaling Pathways Regulating Riboflavin Transport

The uptake of riboflavin is not a static process but is dynamically regulated by intracellular signaling pathways. The primary regulatory mechanisms identified involve Protein Kinase A (PKA) and the Calcium/Calmodulin (Ca²⁺/CaM) pathway.

Protein Kinase A (PKA) Pathway

In human intestinal epithelial Caco-2 cells, the PKA pathway has been shown to downregulate riboflavin uptake.[5] Activation of PKA, for instance by increasing intracellular cAMP levels, leads to a decrease in the maximal velocity (Vmax) of the transport process without altering the transporter's affinity (Km) for riboflavin.[5] This suggests that PKA-mediated regulation likely involves a modification of the transporter protein itself or an associated regulatory protein, rather than affecting the number of transporter molecules at the cell surface.[5]

Calcium/Calmodulin (Ca²⁺/CaM) Pathway

The Ca²⁺/Calmodulin pathway has been implicated in the regulation of riboflavin uptake in human renal proximal tubule epithelial cells (HK-2) and mouse pancreatic β-cells.[6][7][9] In contrast to the PKA pathway, inhibition of the Ca²⁺/CaM pathway leads to a decrease in both the Vmax and an alteration in the apparent Km of the riboflavin transport process.[6][7] This suggests a more complex regulatory mechanism that may involve both changes in the number of active transporters and their affinity for riboflavin.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study riboflavin transport in mammalian cells.

Riboflavin Uptake Assay

This protocol is designed to measure the uptake of riboflavin into cultured mammalian cells.

Materials:

-

Cultured mammalian cells grown on appropriate plates (e.g., 24-well plates).

-

Krebs-Ringer buffer (or other suitable physiological buffer).

-

[³H]-Riboflavin (radiolabeled).

-

Unlabeled riboflavin.

-

Ice-cold stop solution (e.g., Krebs-Ringer buffer).

-

Cell lysis buffer (e.g., 0.5 M NaOH).

-

Scintillation cocktail and scintillation counter.

-

Protein assay reagent (e.g., BCA or Bradford).

Procedure:

-

Cell Culture: Seed cells at an appropriate density and grow to confluency.

-

Pre-incubation: Aspirate the culture medium and wash the cells twice with Krebs-Ringer buffer. Pre-incubate the cells in buffer for 15-20 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake by adding the incubation buffer containing a known concentration of [³H]-Riboflavin. For kinetic studies, a range of concentrations of unlabeled riboflavin with a fixed concentration of [³H]-Riboflavin is used.

-

Uptake Termination: After the desired incubation time (typically 3-7 minutes for initial rate measurements), terminate the uptake by aspirating the incubation buffer and immediately washing the cells three times with ice-cold stop solution.

-

Cell Lysis: Lyse the cells by adding cell lysis buffer and incubating for at least 1 hour at room temperature.

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Use an aliquot of the cell lysate to determine the total protein content using a standard protein assay.

-

Data Analysis: Express the riboflavin uptake as picomoles or femtomoles per milligram of protein per unit of time. For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Western Blotting for RFVT Protein Expression

This protocol is used to detect and quantify the expression levels of RFVT proteins in cell or tissue lysates.

Materials:

-

Cell or tissue lysates.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer buffer and blotting apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for the RFVT of interest (e.g., anti-SLC52A3).[14][15]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Prepare protein lysates from cells or tissues using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Gene Expression Analysis by RT-qPCR

This method is used to quantify the mRNA levels of the SLC52A genes.

Materials:

-

RNA extraction kit.

-

Reverse transcriptase and reagents for cDNA synthesis.

-

qPCR primers specific for the target SLC52A gene and a reference gene.

-

SYBR Green or TaqMan probe-based qPCR master mix.

-

Real-time PCR instrument.

Procedure:

-

RNA Extraction: Isolate total RNA from cells or tissues.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qPCR: Perform quantitative PCR using the cDNA, gene-specific primers, and qPCR master mix.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target gene, normalized to the expression of a reference gene (e.g., GAPDH or ACTB), using the ΔΔCt method.

While specific primer sequences are best designed using dedicated software and validated experimentally, published studies can serve as a reference for target regions.

Gene Silencing using siRNA

Small interfering RNA (siRNA) can be used to specifically knock down the expression of SLC52A genes to confirm their role in riboflavin transport.

Materials:

-

Cultured cells.

-

Commercially synthesized or custom-designed siRNAs targeting the SLC52A gene of interest.

-

Transfection reagent.

-

Opti-MEM or other serum-free medium.

Procedure:

-

Cell Seeding: Seed cells to be 50-70% confluent at the time of transfection.

-

siRNA Transfection: Prepare siRNA-transfection reagent complexes according to the manufacturer's protocol and add them to the cells.

-

Incubation: Incubate the cells for 48-72 hours to allow for gene knockdown.

-

Validation: Validate the knockdown efficiency by measuring the mRNA levels (RT-qPCR) and/or protein levels (Western Blotting) of the target gene.

-

Functional Assay: Perform a riboflavin uptake assay on the siRNA-treated cells to assess the functional consequence of gene silencing. A significant decrease in riboflavin uptake compared to control (e.g., scrambled siRNA) treated cells would confirm the role of the targeted transporter.[16]

This technical guide provides a foundational understanding of the mechanisms of riboflavin transport in mammalian cells. Further research is ongoing to fully elucidate the complex regulatory networks that govern riboflavin homeostasis and to explore the therapeutic potential of targeting these transporters.

References

- 1. curertd.org [curertd.org]

- 2. Riboflavin transporter deficiency neuronopathy: MedlinePlus Genetics [medlineplus.gov]

- 3. SLC52A2 gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Identification and Physiological Analysis of Novel Riboflavin Transporter RFVT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Mechanism and regulation of riboflavin uptake by human renal proximal tubule epithelial cell line HK-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Molecular and functional characterization of riboflavin specific transport system in rat brain capillary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism and regulation of vitamin B2 (riboflavin) uptake by mouse and human pancreatic β-cells/islets: physiological and molecular aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. SLC52A3 antibody (25626-1-AP) | Proteintech [ptglab.com]

- 15. cusabio.com [cusabio.com]

- 16. Involvement of riboflavin transporter RFVT2/Slc52a2 in hepatic homeostasis of riboflavin in mice [agris.fao.org]

Spectroscopic Analysis of Riboflavin (Vitamin B2) in Aqueous Solution: A Technical Guide

Introduction

Riboflavin, also known as Vitamin B2, is a water-soluble vitamin crucial for a wide range of cellular processes in the human body.[1][2] It is the precursor for the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are essential for metabolism and energy production.[3] Given its importance in pharmaceuticals, food fortification, and biological samples, accurate and reliable analytical methods for its quantification are paramount.[1] "Nafocare B2" is considered to be a commercial name for Riboflavin. This technical guide provides an in-depth overview of the spectroscopic methods for the analysis of Riboflavin in aqueous solutions, targeting researchers, scientists, and drug development professionals.

Spectroscopic techniques, particularly UV-Visible spectrophotometry and fluorimetry, are widely employed for the analysis of Riboflavin due to its distinct chromophoric and fluorophoric properties.[4] These methods offer rapid, sensitive, and cost-effective means of quantification. Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) coupled with spectroscopic detectors are also frequently used for the separation and simultaneous determination of Riboflavin and its related compounds.[5]

Data Presentation: Quantitative Spectroscopic Parameters

The following tables summarize the key quantitative data for the spectroscopic analysis of Riboflavin in aqueous solutions.

Table 1: UV-Visible Absorption Characteristics of Riboflavin in Aqueous Solution

| Parameter | Value(s) | Conditions | Reference(s) |

| Absorption Maxima (λmax) | 223, 267, 373, 444 nm | Neutral aqueous solution | [6][7] |

| Molar Absorptivity (ε) at 440 nm | 12,545 M⁻¹cm⁻¹ | pH 7.52 (Sodium borate buffer) | [2] |

| 11,882 M⁻¹cm⁻¹ | pH 5.03 (Citric acid buffer) | [8][9] | |

| 12,363.6 L mol⁻¹cm⁻¹ | pH 6.03 | [8] | |

| 12,090.9 L mol⁻¹cm⁻¹ | pH 3.02 | [8] | |

| Linearity Range (UV-Vis) | 5.00 - 50.00 mg/mL | At 290 nm | [5] |

| 6.60 x 10⁻⁷ M - 1.10 x 10⁻⁴ M | At 440 nm | [8][9] | |

| Absorbance Ratio (373 nm / 267 nm) | 0.31 - 0.33 | - | [7] |

| Absorbance Ratio (444 nm / 267 nm) | 0.36 - 0.39 | - | [7] |

Table 2: Fluorescence Spectroscopic Characteristics of Riboflavin in Aqueous Solution

| Parameter | Value(s) | Conditions | Reference(s) |

| Excitation Maximum (λex) | 445 nm, ~450 nm | Neutral to acidic pH | [10][11] |

| Emission Maximum (λem) | 530 nm, 526 nm, 540 nm | Neutral to acidic pH | [10][11][12] |

| Optimal pH for Fluorescence | ~ pH 3.5 | Citrate buffer | [13] |

| Limit of Detection (LOD) | ~300 pg/mL | In urine matrix | [14] |

Experimental Protocols

UV-Visible Spectrophotometric Analysis of Riboflavin

This protocol describes the determination of Riboflavin concentration in an aqueous solution using UV-Visible spectrophotometry.

a. Materials and Reagents:

-

Riboflavin standard

-

Distilled or deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Glacial acetic acid

-

Sodium acetate solution (e.g., 1.4% w/v)

-

Volumetric flasks (amber colored recommended)

-

Pipettes

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

b. Preparation of Standard Stock Solution:

-

Accurately weigh approximately 65 mg of Riboflavin standard and transfer it to a 500 mL amber volumetric flask.[7]

-

Add 5 mL of water to wet the powder completely.[7]

-

Add 5 mL of 2 M NaOH to dissolve the Riboflavin.[7]

-

Once dissolved, add 100 mL of water and 2.5 mL of glacial acetic acid.[7]

-

Dilute to the mark with distilled water and mix well.[7]

c. Preparation of Working Standard Solutions:

-

Pipette 20.0 mL of the stock solution into a 200 mL volumetric flask.[7]

-

Add 3.5 mL of 1.4% w/v sodium acetate solution and dilute to the mark with water.[7]

-

This will create a series of working standards for generating a calibration curve by further dilutions. A linear response is typically observed for concentrations between 5.00-50.00 mg/mL.[5]

d. Measurement Procedure:

-

Set the UV-Vis spectrophotometer to scan a wavelength range of 200-500 nm.

-

Use a suitable blank solution (e.g., distilled water or the buffer used for dilution) to zero the instrument.

-

Measure the absorbance of each working standard solution at the maximum absorption wavelength (λmax), which is approximately 444 nm.[6]

-

Record the absorbance values.

e. Data Analysis:

-

Construct a calibration curve by plotting the absorbance values versus the corresponding concentrations of the working standard solutions.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Measure the absorbance of the unknown sample (prepared using the same dilution procedure) and determine its concentration using the calibration curve equation.

Fluorimetric Analysis of Riboflavin

This protocol outlines the quantification of Riboflavin using its intrinsic fluorescence.

a. Materials and Reagents:

-

Riboflavin standard

-

Concentrated sodium hydroxide

-

Citrate buffer (pH 3.2-3.5)

-

Volumetric flasks (amber colored)

-

Pipettes

-

Fluorescence Spectrophotometer

b. Preparation of Standard Stock Solution:

-

Prepare a ~1 mM Riboflavin stock solution by dissolving an accurately weighed amount of Riboflavin in a small amount of basic water (water with a few drops of concentrated NaOH) and then diluting with the citrate buffer.[12] For example, dissolve about 0.1000 g of riboflavin in a basic solution and then dilute to 250 mL with the citrate buffer.[12]

c. Preparation of Working Standard Solutions:

-

Prepare a series of dilutions from the stock solution to create working standards in the desired concentration range (e.g., 0 to 60 micromolar).[13]

d. Measurement Procedure:

-

Set the excitation wavelength of the fluorometer to approximately 450 nm and the emission wavelength to around 530 nm.[10][11]

-

Use the citrate buffer as a blank to calibrate the instrument.

-

Measure the fluorescence intensity of each working standard solution.

-

Measure the fluorescence intensity of the unknown sample, prepared in the same buffer.

e. Data Analysis:

-

Create a standard curve by plotting fluorescence intensity against the concentration of the standards.

-

Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.

HPLC Analysis of Riboflavin

This protocol provides a general procedure for the analysis of Riboflavin using HPLC with UV or fluorescence detection.

a. Materials and Reagents:

-

Riboflavin standard

-

HPLC-grade methanol or acetonitrile

-

HPLC-grade water

-

Buffer salts (e.g., sodium acetate, sodium-1-hexanesulfonate)

-

Acids (e.g., acetic acid, formic acid)

-

HPLC system with a C18 column and a UV-Vis or fluorescence detector

b. Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[15]

-

Mobile Phase: A mixture of a buffer and an organic solvent. For example, a buffer containing sodium-1-hexanesulfonate and glacial acetic acid (pH adjusted to 3.0) and methanol in a ratio of 80:20.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection:

-

Injection Volume: 20 µL.[10]

c. Sample Preparation:

-

Dissolve the sample in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

d. Analysis:

-

Inject the standard solutions to determine the retention time and to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the Riboflavin peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of Riboflavin in the sample using the calibration curve.

Mandatory Visualizations

Photodegradation Pathway of Riboflavin

Caption: Photodegradation pathway of Riboflavin in aqueous solution.

Experimental Workflow for Spectroscopic Analysis

Caption: General workflow for spectroscopic analysis of Riboflavin.

References

- 1. ijsr.net [ijsr.net]

- 2. Detection and Assay of Vitamin B-2 (Riboflavin) in Alkaline Borate Buffer with UV/Visible Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Photo, thermal and chemical degradation of riboflavin | Semantic Scholar [semanticscholar.org]

- 4. Spectroscopic Characterization of the Photolysis of Riboflavin (Vitamin B2) via Time-Resolved Mass Spectrometry and IRMPD Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method of Analysis for Riboflavin | Pharmaguideline [pharmaguideline.com]

- 8. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 9. researchgate.net [researchgate.net]

- 10. glsciences.com [glsciences.com]

- 11. researchgate.net [researchgate.net]

- 12. remotelabs.asdlib.org [remotelabs.asdlib.org]

- 13. publish.illinois.edu [publish.illinois.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Simplified, Specific HPLC Method of Assaying Thiamine and Riboflavin in Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Riboflavin in Cell Culture Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Riboflavin (Vitamin B2) is a crucial water-soluble vitamin that serves as a precursor to the coenzymes flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD). These flavocoenzymes are essential for a multitude of cellular redox reactions, playing a pivotal role in energy metabolism, cellular respiration, and antioxidant defense. Given its importance, accurately quantifying riboflavin levels in cell culture media is critical for understanding cellular metabolic states, optimizing cell culture conditions, and assessing the impact of therapeutic compounds on cellular health. This application note provides a detailed protocol for the quantification of riboflavin in various cell culture media using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Data Presentation: Riboflavin Concentrations in Common Cell Culture Media

The concentration of riboflavin can vary significantly between different basal media formulations. Understanding these baseline levels is essential for experimental design and interpretation. The table below summarizes the typical concentrations of riboflavin in three commonly used cell culture media.

| Cell Culture Medium | Typical Riboflavin Concentration (mg/L) | Typical Riboflavin Concentration (µM) |

| DMEM (Dulbecco's Modified Eagle Medium) | ~0.4 | ~1.0 |

| RPMI-1640 | 0.2 | ~0.53 |

| Ham's F-12 | ~0.038[1] | ~0.1 |

Note: Concentrations can vary slightly between manufacturers. It is always recommended to consult the specific formulation sheet for the medium in use.

Experimental Protocol: HPLC Quantification of Riboflavin

This protocol outlines a robust method for the quantification of riboflavin in cell culture media samples using reversed-phase HPLC with fluorescence detection.

Materials and Reagents

-

Riboflavin standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trichloroacetic acid (TCA)

-

Sodium acetate

-

Glacial acetic acid

-

Ultrapure water

-

Syringe filters (0.22 µm, PVDF or similar)

-

HPLC vials

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

A fluorescence detector

-

A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

-

Vortex mixer

-

Centrifuge

Sample Preparation

-

Collect Cell Culture Supernatant: Aspirate an aliquot of the cell culture medium to be analyzed.

-

Protein Precipitation: To 500 µL of the cell culture medium supernatant, add 50 µL of 20% (w/v) trichloroacetic acid.

-

Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.

HPLC Conditions

-

Mobile Phase: Isocratic elution with a mixture of 0.1 M sodium acetate buffer (pH 5.0) and methanol (70:30, v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 450 nm

-

Emission Wavelength: 530 nm

-

Standard Curve Preparation

-

Prepare a stock solution of riboflavin (1 mg/mL) in ultrapure water. Protect from light.

-

From the stock solution, prepare a series of working standards with concentrations ranging from 0.01 µg/mL to 1.0 µg/mL in the mobile phase.

-

Inject each standard into the HPLC system and record the peak area.

-

Construct a standard curve by plotting the peak area against the corresponding riboflavin concentration.

Quantification

-

Inject the prepared cell culture media samples into the HPLC system.

-

Identify the riboflavin peak based on the retention time of the riboflavin standard.

-

Calculate the concentration of riboflavin in the samples by comparing their peak areas to the standard curve.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the key steps in the quantification of riboflavin from cell culture media.

Caption: Experimental workflow for riboflavin quantification.

Riboflavin Signaling Pathway

Riboflavin is converted into its biologically active forms, FMN and FAD, through a two-step enzymatic process. These coenzymes are critical for the function of numerous flavoproteins involved in cellular metabolism.

Caption: Riboflavin to FMN and FAD conversion pathway.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the quantification of riboflavin in cell culture media. By accurately measuring riboflavin levels, researchers can gain valuable insights into cellular metabolic activity and ensure the consistency and reproducibility of their cell culture experiments. The provided information on typical riboflavin concentrations in common media and the visualization of its metabolic pathway offer a comprehensive resource for scientists in the field.

References

Application Notes and Protocols for In Vitro Oxidative Stress Induction

A Note on "Nafocare B2": An extensive search of scientific literature did not yield specific information regarding "this compound" as an agent for inducing oxidative stress. The "B2" designation typically refers to Riboflavin (Vitamin B2). Available research consistently characterizes Riboflavin as an antioxidant, primarily involved in cellular defense against oxidative stress by participating in the glutathione redox cycle. Therefore, the following application notes and protocols are based on a well-established and widely published method for inducing oxidative stress in vitro using Hydrogen Peroxide (H₂O₂). This information can serve as a comprehensive guide for researchers aiming to establish an oxidative stress model, which can be adapted for other agents once their pro-oxidant capabilities have been characterized.

Application Note: Hydrogen Peroxide (H₂O₂) for In Vitro Oxidative Stress Modeling

Introduction Hydrogen peroxide (H₂O₂) is a common reactive oxygen species (ROS) and a staple reagent for inducing oxidative stress in cell culture models.[1] Its ability to diffuse across cell membranes and participate in Fenton reactions, generating highly reactive hydroxyl radicals, makes it an effective tool to mimic physiological and pathological oxidative stress.[1][2] Establishing a reproducible in vitro model of oxidative stress is crucial for studying cellular responses to oxidative damage and for screening potential therapeutic agents.

Mechanism of Action Exogenously applied H₂O₂ overwhelms the cell's endogenous antioxidant systems, such as catalase and glutathione peroxidase. The resulting increase in intracellular ROS leads to the oxidation of lipids, proteins, and DNA, which can trigger various cellular signaling pathways. These pathways can lead to cell cycle arrest, senescence, or apoptosis, depending on the severity and duration of the stress. Key signaling pathways activated by H₂O₂-induced oxidative stress include the Nrf2 and p38 MAPK pathways.[3][4]

Key Considerations for Experimental Design

-

Concentration and Duration: The concentration of H₂O₂ and the duration of exposure are critical parameters that must be empirically determined for each cell type. High concentrations can lead to rapid cytotoxicity, while lower concentrations may induce a more subtle, sublethal stress or senescence.[1][5][6] A dose-response experiment is highly recommended to identify the optimal conditions.[5]

-

Cell Type Specificity: Different cell lines exhibit varying sensitivities to H₂O₂. It is essential to tailor the protocol to the specific cell model being used.

-

H₂O₂ Stability: H₂O₂ solutions should be freshly prepared from a concentrated stock for each experiment to ensure accurate and reproducible concentrations.[5]

Downstream Applications

-

Screening of antioxidant compounds.

-

Studying the molecular mechanisms of oxidative damage and cellular repair.

-

Investigating the role of oxidative stress in disease pathogenesis (e.g., neurodegeneration, cardiovascular disease, cancer).[3]

-

Drug development and toxicity screening.

Experimental Protocols

Protocol 1: Induction of Acute Oxidative Stress with H₂O₂

This protocol describes a general procedure for inducing acute oxidative stress in adherent cell cultures to assess downstream cellular endpoints like viability, ROS production, and protein expression.

Materials:

-

Adherent cells of interest (e.g., ARPE-19, HeLa, LO2)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

30% (w/w) Hydrogen Peroxide (H₂O₂) stock solution

-

Sterile, nuclease-free water or PBS for dilution

-

Multi-well culture plates (e.g., 96-well, 24-well, or 6-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours to allow for attachment.

-

-

Preparation of H₂O₂ Working Solutions:

-

Important: Prepare H₂O₂ dilutions fresh immediately before use.

-

From a 30% H₂O₂ stock, prepare an intermediate stock (e.g., 10 mM) in sterile water or PBS.

-

Perform a serial dilution from the intermediate stock into a complete culture medium to achieve the desired final concentrations for your dose-response experiment (e.g., 50 µM, 100 µM, 200 µM, 400 µM, 800 µM).[4][7][8]

-

-

Induction of Oxidative Stress:

-

Carefully aspirate the culture medium from the cells.

-

Gently wash the cells once with sterile PBS.

-

Add the culture medium containing the various concentrations of H₂O₂ to the respective wells. Include a vehicle control group (medium without H₂O₂).

-

Incubate the cells for the desired period (e.g., 2 hours, 4 hours, 24 hours). The incubation time is a critical variable to be optimized.[4]

-

-

Downstream Analysis:

-

Following incubation, the cells can be processed for various assays:

-

Cell Viability: MTT or similar assays to determine cytotoxicity.

-

ROS Measurement: DCFH-DA staining followed by fluorescence microscopy or flow cytometry.

-

Protein Analysis: Western blotting to analyze the activation of stress-related pathways (e.g., phospho-p38, Nrf2).

-

Gene Expression: RT-qPCR to measure the expression of antioxidant enzymes (e.g., SOD, Catalase, HO-1).[4]

-

-

Protocol 2: Quantification of Intracellular ROS using DCFH-DA

This protocol provides a method to measure intracellular ROS levels following H₂O₂ treatment using the 2′,7′-dichlorofluorescin diacetate (DCFH-DA) probe.

Materials:

-

Cells treated with H₂O₂ as described in Protocol 1

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free culture medium

-

Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Probe Loading:

-

After the H₂O₂ treatment period, aspirate the medium.

-

Wash the cells twice with warm PBS.

-

Prepare a working solution of DCFH-DA (e.g., 10 µM) in a serum-free medium.[9]

-

Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the DCFH-DA solution.

-

Wash the cells twice with PBS to remove any excess probe.[9]

-

-

Fluorescence Measurement:

-

Add PBS or serum-free medium to the wells.

-

Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).[10]

-

Alternatively, visualize and capture images using a fluorescence microscope or quantify the percentage of fluorescent cells using a flow cytometer.

-

Data Presentation

Table 1: Example H₂O₂ Concentrations and Exposure Times for Inducing Oxidative Stress in Various Cell Lines

| Cell Line | H₂O₂ Concentration (µM) | Exposure Time | Observed Effect | Reference |

| ARPE-19 | 200 | 2 hours | Induction of oxidative stress, activation of Nrf2 pathway | [4] |

| HeLa | 800 | 24 hours | Induces oxidative shift and adaptive response | [7] |

| LO2 (Hepatocytes) | 600 | 24 hours | Induces cellular senescence without affecting viability | [6] |

| Peripheral Blood Lymphocytes | 400 | 48 hours | Weak oxidative stress, antioxidant depletion | [7] |

| K-562, MSCs, iPSCs | 50 - 800 | 24 hours | Used to study H₂O₂ detoxification and viability | [8] |

Visualizations

Signaling Pathway

References

- 1. Use of H2O2 to Cause Oxidative Stress, the Catalase Issue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration [mdpi.com]

- 3. [PDF] The Role of Signaling Pathways of Inflammation and Oxidative Stress in Development of Senescence and Aging Phenotypes in Cardiovascular Disease | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Resistance to H2O2-induced oxidative stress in human cells of different phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resveratrol Alleviates Effects of LPS on Estrogen Synthesis, Oxidative Stress, Inflammation, and Pyroptosis of Goat Granulosa Cells by Activating the PPARG/NRF2/HO-1 Signaling Pathway [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Riboflavin-Mediated Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboflavin (Vitamin B2), a naturally occurring and biocompatible photosensitizer, is a key component in an emerging therapeutic strategy known as Photodynamic Therapy (PDT).[1] When exposed to specific wavelengths of light, typically in the UV-A or blue light spectrum, riboflavin becomes activated and generates reactive oxygen species (ROS), such as singlet oxygen and free radicals.[2] These highly reactive molecules can induce localized oxidative damage, leading to the destruction of target cells, including pathogenic microorganisms and cancer cells.[3][4] This document provides detailed protocols for key experiments in riboflavin-mediated PDT, summarizes quantitative data from relevant studies, and illustrates the underlying mechanisms and workflows.

Mechanism of Action

Riboflavin-mediated PDT operates on the principle of light-induced cytotoxicity. The process begins with the administration of riboflavin, which is selectively taken up by target cells.[3] Upon irradiation with a specific wavelength of light (typically 365-470 nm), the riboflavin molecule absorbs a photon and transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state.[5] In this excited triplet state, riboflavin can react with molecular oxygen in the surrounding tissue via two primary mechanisms:

-